molecular formula C18H16FNO3 B2415723 (Z)-7-((dimethylamino)methyl)-2-(4-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one CAS No. 869076-98-2

(Z)-7-((dimethylamino)methyl)-2-(4-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one

Cat. No.: B2415723
CAS No.: 869076-98-2
M. Wt: 313.328
InChI Key: PELLYWQDQTXWEE-SXGWCWSVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a benzofuran derivative. Benzofurans are aromatic organic compounds that consist of a benzene ring fused to a furan ring. They are used in various applications, including as intermediates in the synthesis of pharmaceuticals and agrochemicals .


Molecular Structure Analysis

The molecular structure of this compound includes a benzofuran ring, which is a type of aromatic organic compound. It also has a dimethylamino group, a fluorobenzylidene group, and a hydroxy group attached to the benzofuran ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-donating dimethylamino group and the electron-withdrawing fluorobenzylidene group. The hydroxy group could potentially be involved in hydrogen bonding .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar hydroxy and dimethylamino groups could increase its solubility in polar solvents .

Scientific Research Applications

Enantioselective Synthesis and Metabolites Study

The optical isomers of various metabolites, including dimethylamines and amine metabolites, were enantioselectively synthesized via lipase-catalyzed transesterification. This method highlights the potential of enzymatic processes in the precise synthesis of complex organic molecules, which could have implications in pharmaceuticals and biologically active compounds (Matsubara et al., 2000).

Photophysical Behavior of Fluorogenic Molecules

Research into DFHBI derivatives, which are fluorogenic molecules used in RNA imaging, demonstrates the importance of preventing photoisomerization to enhance fluorescence signal. This study provides insights into the design of fluorescent markers for biological applications, emphasizing solvent-dependent photophysical behavior (Santra et al., 2019).

Schiff Bases as Corrosion Inhibitors

Schiff bases, specifically those with dimethylamino substituents, have been shown to act as effective corrosion inhibitors for mild steel. This research underscores the potential of organic compounds in industrial applications, particularly in enhancing the durability and lifespan of metal structures (Jamil et al., 2018).

Mechanism of Action

Without specific context (such as the compound’s use in a biological system), it’s difficult to predict the mechanism of action .

Future Directions

The study of benzofuran derivatives is an active area of research, particularly in the development of new pharmaceuticals and agrochemicals. This compound, with its combination of functional groups, could potentially be of interest in these areas .

Properties

IUPAC Name

(2Z)-7-[(dimethylamino)methyl]-2-[(4-fluorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO3/c1-20(2)10-14-15(21)8-7-13-17(22)16(23-18(13)14)9-11-3-5-12(19)6-4-11/h3-9,21H,10H2,1-2H3/b16-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELLYWQDQTXWEE-SXGWCWSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)F)C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC1=C(C=CC2=C1O/C(=C\C3=CC=C(C=C3)F)/C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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